Cas no 41964-07-2 (Tolimidone)

Tolimidone Chemical and Physical Properties
Names and Identifiers
-
- 5-(m-Tolyloxy)pyrimidin-2(1H)-one
- Tolimidone
- 2(1H)-Pyrimidinone,5-(3-methylphenoxy)-
- 5-(3-methylphenoxy)-1H-pyrimidin-2-one
- MLR 1023
- MLR-1023
- 5-(3-Methylphenoxy)- 2(1H)-pyrimidinone CP 26154
- 5-(3-methylphenoxy)-2(1H)-pyrimidinone
- 5-(m-Tolyloxy)-2-(1H)-pyrimidinon
- 5-m-tolyloxy-1H-pyrimidin-2-one
- QCR-285
- Tolimidone (USAN)
- Tolimidone [USAN:INN]
- UNII-MU3JD8E9IS
- CP 26154
- NSC 314335
- 5-(3-Methylphenoxy)- 2(1H)-pyrimidinone
- BCP06813
- HY-59047
- 41964-07-2
- CP-26,154
- MLS006012600
- SCHEMBL21168610
- SCHEMBL637505
- TOLIMIDONE [USAN]
- CCG-266597
- HMS3749I15
- SMR004704144
- BDBM50545405
- AC-37077
- 5-(m-Tolyloxy)-2(1H)-pyrimidinone
- CS-7936
- GTPL9433
- 2(1H)-Pyrimidinone, 5-(3-methylphenoxy)-
- MFCD00866900
- CHEMBL8030
- NSC-314335
- SB17288
- MLR-1023, >=98% (HPLC)
- CP-26154
- 5-(3-methylphenoxy)pyrimidin-2-ol
- NS00125071
- EX-A1338
- CP 26154; NSC 314335; 5-(3-Methylphenoxy)-2(1H)-pyrimidinone;MLR 1023
- DTXSID50194786
- MLR-1003
- TOLIMIDONE [INN]
- Tolimidone (MLR-1023)
- AKOS000282153
- A899682
- D06182
- Q7814266
- NCGC00370768-04
- EN300-1599855
- MU3JD8E9IS
- NCGC00370768-01
- AS-16416
- s8321
- NSC314335
- TOLIMIDONE [WHO-DD]
- GLXC-02728
- DTXCID90117277
- BRD-K41772907-001-01-2
- 5-m-Tolyloxy-pyrimidin-2-ol
- DA-78528
- BRD-K41772907-001-02-0
-
- MDL: MFCD00866900
- Inchi: InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
- InChI Key: HJQILFPVRNHTIG-UHFFFAOYSA-N
- SMILES: O=C1N=CC(OC2=CC=CC(C)=C2)=CN1
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 50.7A^2
Experimental Properties
- Color/Form: Solid powder, power
- Density: 1.22
- Melting Point: 163-164 ºC
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.598
- Solubility: DMSO: soluble15mg/mL (clear solution)
- PSA: 54.98000
- LogP: 1.87060
Tolimidone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tolimidone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tolimidone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB404421-10 mg |
5-(3-Methylphenoxy)-2(1H)-pyrimidinone; . |
41964-07-2 | 10 mg |
€238.40 | 2023-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474879-5mg |
MLR-1023, |
41964-07-2 | 5mg |
¥602.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6896-100mg |
Tolimidone |
41964-07-2 | 100% | 100mg |
¥ 2762 | 2023-09-07 | |
ChemScence | CS-7936-5mg |
Tolimidone |
41964-07-2 | 99.98% | 5mg |
$96.0 | 2022-04-27 | |
Axon Medchem | 1941-50 mg |
MLR 1023 |
41964-07-2 | 99% | 50mg |
€335.00 | 2023-07-10 | |
TRC | T535340-50mg |
Tolimidone |
41964-07-2 | 50mg |
$741.00 | 2023-05-17 | ||
DC Chemicals | DC10221-250 mg |
MLR-1023 |
41964-07-2 | >98% | 250mg |
$600.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S8321-50mg |
MLR-1023 |
41964-07-2 | 99.92% | 50mg |
¥2432.68 | 2023-09-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5792-10mg |
MLR 1023 |
41964-07-2 | 98% | 10mg |
¥1352.00 | 2023-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020436-25mg |
Tolimidone |
41964-07-2 | 98% | 25mg |
¥1520 | 2024-05-23 |
Tolimidone Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on Tolimidone
Recent Advances in Tolimidone (41964-07-2) Research: A Comprehensive Review
Tolimidone (CAS: 41964-07-2) is a small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its mechanism of action, pharmacokinetics, and efficacy in various disease models, particularly in the context of inflammatory and metabolic disorders. This research brief aims to synthesize the latest findings on Tolimidone, providing a comprehensive overview of its current status in drug development and its potential future directions.
One of the most notable aspects of Tolimidone is its role as a modulator of the aryl hydrocarbon receptor (AhR) pathway. AhR is a ligand-activated transcription factor involved in the regulation of immune responses, metabolism, and cellular homeostasis. Recent preclinical studies have demonstrated that Tolimidone can effectively activate AhR, leading to downstream effects that mitigate inflammation and oxidative stress. These findings suggest that Tolimidone could be a promising candidate for treating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis, where AhR modulation has shown therapeutic potential.
In addition to its anti-inflammatory properties, Tolimidone has also been investigated for its effects on metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that Tolimidone enhances insulin sensitivity and glucose uptake in adipocytes, indicating its potential utility in managing type 2 diabetes. The study employed a combination of in vitro and in vivo models to elucidate the compound's mechanism, highlighting its ability to upregulate key metabolic regulators such as PPARγ and GLUT4. These results position Tolimidone as a multifaceted therapeutic agent with applications beyond inflammation.
Despite these promising findings, challenges remain in the clinical translation of Tolimidone. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability, which could limit its efficacy in human trials. Recent efforts have focused on structural optimization to improve these properties, with some derivatives showing enhanced pharmacokinetic profiles in animal models. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of Tolimidone analogs with improved solubility and half-life, paving the way for further preclinical evaluation.
Looking ahead, the future of Tolimidone research appears bright, with several ongoing studies exploring its potential in oncology and neurodegenerative diseases. Preliminary data suggest that AhR activation by Tolimidone may exert anti-tumor effects by modulating the tumor microenvironment and enhancing immune surveillance. Additionally, its neuroprotective properties are being investigated in models of Alzheimer's and Parkinson's diseases, where inflammation and oxidative stress play critical roles. These diverse applications underscore the versatility of Tolimidone as a therapeutic agent.
In conclusion, Tolimidone (41964-07-2) represents a compelling case study in the intersection of chemical biology and drug discovery. Its ability to modulate AhR and influence multiple disease pathways highlights its potential as a broad-spectrum therapeutic. However, addressing its pharmacokinetic limitations will be crucial for advancing it into clinical trials. As research continues to unravel its mechanisms and optimize its properties, Tolimidone may soon emerge as a key player in the treatment of inflammatory, metabolic, and possibly even oncological and neurological disorders.
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